alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride
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Overview
Description
Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride typically involves multiple steps. One common method starts with the preparation of Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetic Acid Ethyl Ester. This intermediate is then converted to the desired acetyl chloride derivative through a series of reactions involving chlorinating agents such as thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl chloride group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetic Acid Ethyl Ester
- 5-Hydroxytryptophol-d4 beta-D-Glucuronide
- 5-Hydroxytryptamine
Uniqueness
Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride is unique due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZYMUNRALGNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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